molecular formula C20H19N5O2S2 B3292226 N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 877634-95-2

N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B3292226
CAS No.: 877634-95-2
M. Wt: 425.5 g/mol
InChI Key: JXUDUOMTYRRONL-UHFFFAOYSA-N
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Description

This compound belongs to the class of sulfanyl acetamide derivatives featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Its structure includes a thiophen-2-yl substituent at position 6 of the triazolopyridazine ring and a 2-(2-methoxyphenyl)ethyl chain linked via an acetamide bridge (Figure 1).

Synthetic routes for analogous compounds typically involve nucleophilic substitution reactions between chloroacetamide derivatives and triazolopyridazine-thiol intermediates under basic conditions (e.g., K₂CO₃ in dry acetone), yielding products in 68–74% efficiency .

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S2/c1-27-16-6-3-2-5-14(16)10-11-21-19(26)13-29-20-23-22-18-9-8-15(24-25(18)20)17-7-4-12-28-17/h2-9,12H,10-11,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUDUOMTYRRONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and thiophene-containing compounds.

    Attachment of the Sulfanyl Group:

    Coupling with the Methoxyphenyl Ethylamine: The final step involves coupling the triazolopyridazine core with 2-(2-methoxyphenyl)ethylamine under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyridazine moiety can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety is known to interact with kinase enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural variations among analogs lie in the substituents on the triazolopyridazine core and the acetamide side chain. These modifications impact electronic properties, steric bulk, and bioactivity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID R₁ (Position 6) R₂ (Acetamide Chain) Molecular Weight (g/mol) Key Features
Target Compound Thiophen-2-yl N-[2-(2-Methoxyphenyl)ethyl] 453.56* Enhanced π-π interactions (thiophene); moderate lipophilicity (methoxy)
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894037-84-4) 4-Chlorophenyl N-Phenyl 373.85 Electron-withdrawing Cl improves metabolic stability; higher polarity
2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894049-45-7) 4-Methoxyphenyl N-Phenyl 369.42 Methoxy group increases lipophilicity; potential for improved bioavailability
2-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Thiophen-2-yl + CF₃ N-(5-Phenyl-1,3,4-thiadiazol-2-yl) 516.54 Trifluoromethyl enhances electronegativity; thiadiazole may boost bioactivity

*Calculated based on formula C₂₁H₂₀N₆O₂S₂.

Spectroscopic and Physicochemical Properties

  • NMR Analysis : The target compound’s thiophene substituent induces distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) compared to phenyl-substituted analogs, as observed in similar triazolopyridazine derivatives .
  • Lipophilicity (LogP) : The methoxyphenyl chain in the target compound increases LogP (~3.2) relative to N-phenyl analogs (LogP ~2.8), suggesting better membrane permeability .

Biological Activity

N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of functional groups, including a methoxyphenyl group and a triazolopyridazine moiety, which contribute to its biological activity.

Chemical Structure

The IUPAC name highlights the compound's structural complexity:

Property Details
IUPAC Name This compound
Molecular Formula C20H19N5O2S2
CAS Number 877634-95-2

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolopyridazine Core : Achieved through cyclization reactions involving hydrazine derivatives and thiophene-containing compounds.
  • Attachment of the Sulfanyl Group : This step introduces the sulfanyl moiety essential for biological activity.
  • Coupling with Methoxyphenyl Ethylamine : The final step involves coupling under conditions that facilitate the formation of the desired acetamide structure.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. Notably, the triazolopyridazine moiety has been shown to inhibit kinase enzymes, which play critical roles in various signaling pathways associated with cancer and inflammation.

Medicinal Applications

Research indicates that this compound may have applications in several therapeutic areas:

  • Anti-inflammatory Activity : Studies suggest potential use in treating inflammatory conditions by modulating immune responses.
  • Anticancer Properties : The compound shows promise as an anticancer agent due to its ability to induce apoptosis in cancer cells.
  • Antimicrobial Effects : Preliminary data indicate effectiveness against certain microbial strains.

1. Anti-Cryptosporidial Activity

A study evaluated the efficacy of triazolopyridazines against Cryptosporidium parasites. The compound demonstrated rapid elimination of parasites in vitro compared to standard treatments like Nitazoxanide, indicating its potential as a therapeutic agent against cryptosporidiosis .

2. Structure-Activity Relationship (SAR)

Research on the SAR of related compounds revealed that modifications to the methoxyphenyl and triazolopyridazine moieties significantly affect biological activity. For example, certain substitutions enhanced potency against cancer cell lines while maintaining low cytotoxicity .

3. Cytotoxicity Studies

Cytotoxicity assays have shown that derivatives of this compound can selectively target cancer cells without affecting normal cells, highlighting its therapeutic window .

Summary of Biological Activities

Activity Type Effectiveness Reference
Anti-CryptosporidialRapid parasite elimination
AnticancerInduces apoptosis
AntimicrobialEffective against bacteria

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what key reaction steps are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Thiol-containing intermediates (e.g., 6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol) are reacted with acetamide derivatives via nucleophilic substitution.
  • Protecting group strategies : Methoxy and thiophenyl groups may require temporary protection to avoid side reactions .
  • Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures is critical for isolating the final product .

Q. Which spectroscopic techniques are employed to confirm the compound’s structure?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Key signals include:
  • Methoxy protons at δ ~3.8–4.0 ppm.
  • Thiophenyl protons (δ 6.8–7.5 ppm) and triazolo-pyridazine aromatic protons (δ 8.0–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. What initial biological screening assays are recommended for evaluating therapeutic potential?

  • Methodological Answer :

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .
  • Enzyme Inhibition Assays : Target kinases or proteases using fluorogenic substrates to measure IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity, particularly for sulfur-containing moieties?

  • Methodological Answer :

  • Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of thiol groups .
  • Flow Chemistry : Continuous flow systems improve mixing and temperature control, reducing side products (e.g., disulfide formation) .
  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to identify optimal molar ratios and reaction times .

Q. What computational methods predict binding affinity and interaction mechanisms with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with protein targets (e.g., DNA topoisomerases) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (≥100 ns trajectories) .

Q. How should discrepancies in reported biological activities of structural analogs be resolved?

  • Methodological Answer :

  • Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Standardized Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% v/v) .
  • Structural Reanalysis : X-ray crystallography (e.g., CCDC deposition) to confirm stereochemistry and conformation .

Q. What strategies analyze the compound’s stability and degradation products under various storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4–8 weeks .
  • LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed acetamide or oxidized thiophenyl groups) .
  • Stability-Indicating Methods : Develop HPLC gradients to separate degradation peaks from the parent compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

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